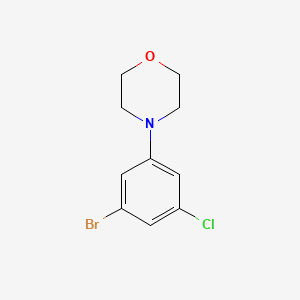

4-(3-Bromo-5-chlorophenyl)morpholine

Übersicht

Beschreibung

4-(3-Bromo-5-chlorophenyl)morpholine, also known as 4BCPM, is an organic compound with a wide range of applications in the fields of synthetic chemistry, drug development, and biochemical research. Its unique structure and properties make it a versatile and valuable tool for scientists in the laboratory.

Wissenschaftliche Forschungsanwendungen

Pharmacological and Biological Activities

Research has highlighted the diverse biological and pharmacological activities of compounds structurally related to 4-(3-Bromo-5-chlorophenyl)morpholine. For instance, the broader class of chlorogenic acids, which share a phenolic structure with chlorophenyl derivatives, demonstrates significant antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective effects. These compounds have been shown to modulate lipid metabolism and glucose levels, offering therapeutic potential for metabolic disorders such as diabetes and obesity (Naveed et al., 2018).

Furthermore, morpholine derivatives, possessing the morpholine ring, exhibit a wide range of pharmacological profiles. These include activities as central nervous system stimulators and in lipid and glucose metabolism regulation, highlighting the chemical versatility and potential medicinal applications of morpholine and its derivatives (Asif & Imran, 2019).

Environmental Impact and Toxicology

The environmental impact of chlorophenols, closely related to this compound, has been extensively studied. Chlorophenols generally exhibit moderate toxicity to both mammalian and aquatic life, but their persistence and bioaccumulation potential vary significantly depending on environmental conditions (Krijgsheld & Gen, 1986). This research underscores the importance of understanding the environmental fate and ecological risks associated with chlorophenyl compounds.

Synthetic Applications

On the synthetic front, compounds featuring the morpholine moiety, such as this compound, are integral in the development of various pharmacologically active molecules. The versatility of the morpholine ring allows for the creation of a broad array of derivatives with significant biological activities, highlighting its importance in drug design and synthesis (Mohammed et al., 2015).

Eigenschaften

IUPAC Name |

4-(3-bromo-5-chlorophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO/c11-8-5-9(12)7-10(6-8)13-1-3-14-4-2-13/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIPUQUIHTVGPOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

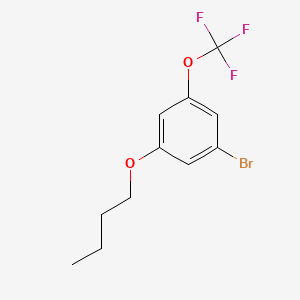

C1COCCN1C2=CC(=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682195 | |

| Record name | 4-(3-Bromo-5-chlorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1259445-15-2 | |

| Record name | 4-(3-Bromo-5-chlorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

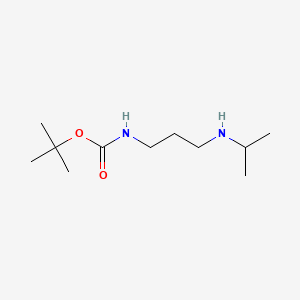

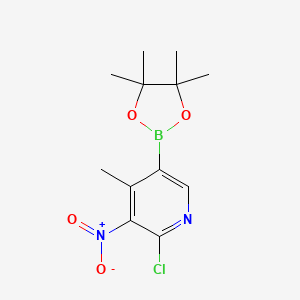

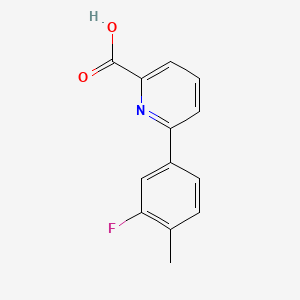

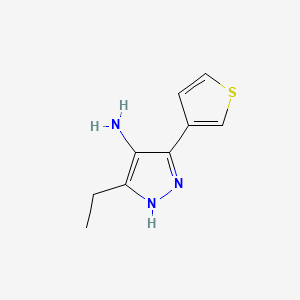

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.